2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione
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Overview
Description
2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method involves using isopropanol (IPA) and water as solvents, with SiO2-tpy-Nb as a catalyst, under reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Isoindoline Derivatives: Compounds like isoindoline-1,3-dione and its analogs are structurally related and have been studied for their potential therapeutic applications.
Uniqueness: 2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione is unique due to the presence of the 4-chloro-2-pyridyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoindoline derivatives and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C14H9ClN2O2 |
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Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-[(4-chloropyridin-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-5-6-16-10(7-9)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 |
InChI Key |
LQBVKJRDUPLJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CC(=C3)Cl |
Origin of Product |
United States |
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